BIIE-0246

Description

Properties

IUPAC Name |

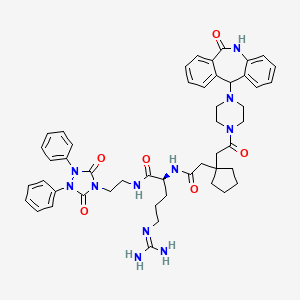

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAXPUYVJKAAA-JPGJPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H57N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179360 | |

| Record name | BIIE-0246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246146-55-4 | |

| Record name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246146-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIE-0246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIE-0246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIE-0246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIIE-0246: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIE-0246 is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor subtype. It has become an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of the Y2 receptor in various biological systems. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative binding affinity data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and blocking the Neuropeptide Y Y2 receptor (Y2R). The Y2R is a G protein-coupled receptor (GPCR) that is predominantly located on presynaptic neurons in both the central and peripheral nervous systems. The primary function of the presynaptic Y2R is to act as an autoreceptor, inhibiting the release of NPY and other co-localized neurotransmitters.

By competitively antagonizing the Y2R, this compound prevents the binding of endogenous agonists such as NPY and Peptide YY (PYY). This blockade of the Y2R leads to a disinhibition of neurotransmitter release, effectively enhancing synaptic transmission in NPY-containing neuronal circuits. The high selectivity of this compound for the Y2R over other NPY receptor subtypes (Y1, Y4, and Y5) makes it a precise tool for isolating and studying Y2R-mediated effects.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for various NPY receptor subtypes has been extensively characterized using radioligand binding assays. The following table summarizes key quantitative data from studies utilizing membranes from HEK293 cells transfected with recombinant rat NPY receptors and other tissue preparations.

| Receptor Subtype | Radioligand | Preparation | Assay Type | This compound Affinity (nM) | Reference |

| rY2 | [125I]PYY3–36 | HEK293 cell membranes | Competition Binding (Ki) | 8 - 15 | [1] |

| hY2 | [125I]-NPY | SMS-KAN cells | Competition Binding (IC50) | 3.3 | [3] |

| rY2 | [125I]PYY3–36 | Rat brain homogenates | Competition Binding (Ki) | 8 - 10 | [1] |

| hY2 | [125I]PYY3–36 | Human frontal cortex homogenates | Competition Binding (Ki) | 8 | [1] |

| rY1 | [125I][Leu31,Pro34]PYY | Rat brain homogenates | Competition Binding (Ki) | >1000 | [1] |

| rY4 | Not specified | Not specified | Radioligand Binding (IC50) | >10,000 | [3] |

| rY5 | [125I]PYY3–36 | Rat brain homogenates | Competition Binding (Ki) | >1000 | [1] |

Signaling Pathways

The primary signaling pathway affected by this compound is the presynaptic inhibition mediated by the Y2 receptor. The following diagram illustrates this mechanism.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are synthesized from published literature and standard pharmacological methods.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for the Y2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the recombinant human Y2 receptor (hY2R).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Radioligand: [125I]-Peptide YY (PYY).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., high concentration of unlabeled NPY).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hY2R-HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]-PYY (e.g., 25 pM), and varying concentrations of this compound (e.g., 10^-12 to 10^-5 M).

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Bioassay: Rat Vas Deferens

This ex vivo assay assesses the functional antagonism of this compound on the inhibitory effect of NPY on smooth muscle contraction.[1]

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution.

-

NPY and this compound.

-

Organ bath setup with physiological transducers and recording system.

-

Platinum electrodes for electrical field stimulation.

Procedure:

-

Tissue Preparation:

-

Isolate the vas deferens from a male rat and place it in oxygenated Krebs-Henseleit solution.

-

Mount the tissue in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply an initial tension and allow the tissue to equilibrate.

-

-

Stimulation and Recording:

-

Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).

-

Record the isometric contractions using a force transducer.

-

-

Antagonism Assay:

-

Once stable twitch responses are obtained, add a cumulative concentration-response curve of NPY to establish its inhibitory effect.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve for NPY in the presence of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the NPY concentration-response curve caused by this compound.

-

Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a receptor antagonist like this compound.

Conclusion

This compound is a cornerstone tool for investigating the multifaceted roles of the Neuropeptide Y Y2 receptor. Its high potency and selectivity, as demonstrated through rigorous radioligand binding and functional assays, allow for precise dissection of Y2R-mediated signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for the continued use of this compound in advancing our understanding of NPYergic systems in health and disease.

References

BIIE-0246: A Comprehensive Technical Guide to a Selective NPY Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] Structurally, it is an L-arginine derivative.[6] Since its development, this compound has become an invaluable pharmacological tool for the in vitro and in vivo investigation of the physiological and pathophysiological roles of the NPY Y2 receptor.[6][7] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound exhibits high affinity for the NPY Y2 receptor with nanomolar potency.[1][4] Its selectivity for the Y2 receptor subtype over other NPY receptors (Y1, Y4, and Y5) is excellent, with a greater than 650-fold selectivity demonstrated in various binding assays.[2][7]

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism data for this compound across different experimental systems.

Table 1: Binding Affinity of this compound for NPY Receptors

| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Species | Reference |

| Y2 | HEK293 cells | [125I]PYY3-36 | 15 | 8-15 | Rat | [1][8] |

| Y2 | SMS-KAN cells | [125I]NPY | 3.3 | - | Human | [1][6] |

| Y2 | Rabbit Kidney Membranes | [125I]NPY | 7.5 | - | Rabbit | [6][7] |

| Y2 | Human Frontal Cortex | [125I]PYY3-36 | - | 8 | Human | [3] |

| Y1 | HEK293 cells | [125I][Leu31,Pro34]PYY | >10,000 | - | Rat | [7] |

| Y4 | HEK293 cells | [125I]hPP | >10,000 | - | Rat | [7] |

| Y5 | HEK293 cells | [125I][Leu31,Pro34]PYY | >10,000 | - | Rat | [7] |

Table 2: Functional Antagonism of this compound

| Bioassay | Agonist | pA2 | Species | Reference |

| Rat Vas Deferens | NPY | 8.1 | Rat | [4][7] |

| Dog Saphenous Vein | NPY | 8.6 | Dog | [4] |

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9][10] Activation of the Y2 receptor by endogenous agonists like NPY and Peptide YY (PYY) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] The βγ-subunits of the dissociated G-protein can also modulate the activity of inwardly rectifying potassium channels and voltage-gated calcium channels. This compound acts as a competitive antagonist, binding to the Y2 receptor and preventing the binding of endogenous agonists, thereby blocking the initiation of this signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay (HEK293 cells expressing rat Y2 receptor)

This protocol is for determining the binding affinity (IC50 and Ki) of this compound for the NPY Y2 receptor.

Materials:

-

HEK293 cells stably transfected with the rat NPY Y2 receptor cDNA.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [125I]PYY3-36 (specific activity ~2000 Ci/mmol).

-

Non-specific binding control: 1 µM unlabeled NPY.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet (crude membrane preparation) in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or varying concentrations of this compound.

-

50 µL of [125I]PYY3-36 (final concentration ~25-50 pM).

-

150 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Bioassay: Rat Vas Deferens

This ex vivo protocol is used to determine the functional antagonist activity (pA2 value) of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Organ bath system with isometric force transducers.

-

Field stimulation electrodes.

-

NPY (agonist) and this compound stock solutions.

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and dissect the vasa deferentia.

-

Mount the prostatic portion of each vas deferens in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

Induce twitch contractions by electrical field stimulation (e.g., single pulses of 1 ms duration, 0.1 Hz, supramaximal voltage).

-

Once stable twitch responses are obtained, generate a cumulative concentration-response curve for NPY (e.g., 1 nM to 1 µM) to measure its inhibitory effect on the twitch amplitude.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for 30 minutes.

-

In the presence of this compound, generate a second concentration-response curve for NPY.

-

Repeat this procedure with at least three different concentrations of this compound.

-

-

Data Analysis (Schild Analysis):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of NPY in the presence of the antagonist to the EC50 of NPY in its absence.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the log molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.[12][13][14][15][16]

-

Experimental Workflow and Logic Visualization

The following diagram illustrates a typical workflow for characterizing a novel GPCR antagonist like this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 12. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onemol.org.uk [onemol.org.uk]

- 16. An alternative method to evaluate the nature of an antagonist and its potency: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Selectivity of BIIE-0246 for the Neuropeptide Y2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BIIE-0246, a potent and highly selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor. The document details its binding affinity and functional activity at the Y2 receptor in comparison to the Y1, Y4, and Y5 receptor subtypes, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates a high affinity and selectivity for the NPY Y2 receptor. This is evident from radioligand binding assays and functional bioassays conducted across various species and cell lines. The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound at NPY receptor subtypes.

Table 1: Binding Affinity of this compound for NPY Receptor Subtypes

| Receptor Subtype | Species/Cell Line | Radioligand | Binding Affinity (IC50/Ki) | Reference |

| Y2 | Rat (HEK293 cells) | [¹²⁵I]PYY₃₋₃₆ | 8 - 15 nM (IC₅₀) | [1][2][3] |

| Y2 | Rat (brain homogenates) | [¹²⁵I]PYY₃₋₃₆ | 8 - 10 nM (IC₅₀) | [1] |

| Y2 | Human (frontal cortex) | [¹²⁵I]PYY₃₋₃₆ | 8 nM (IC₅₀) | [1] |

| Y2 | Human (SMS-KAN cells) | [¹²⁵I]NPY | 3.3 nM (IC₅₀) | [4][5] |

| Y2 | Rabbit (kidney) | [¹²⁵I]NPY | 7.5 nM (IC₅₀) | [4] |

| Y1 | Rat (HEK293 cells) | [¹²⁵I][Leu³¹,Pro³⁴]PYY | > 10,000 nM (IC₅₀) | [4] |

| Y1 | Rat | - | > 1 µM | [5] |

| Y4 | Rat (HEK293 cells) | - | > 10,000 nM (IC₅₀) | [4] |

| Y4 | Rat | - | > 1 µM | [5] |

| Y5 | Rat (HEK293 cells) | - | > 10,000 nM (IC₅₀) | [4] |

| Y5 | Rat | - | > 1 µM | [5] |

Note: IC₅₀ is the half maximal inhibitory concentration. Ki is the inhibitory constant.

Table 2: Functional Antagonist Potency of this compound

| Bioassay | Receptor(s) Targeted | Species | Potency (pA₂) | Reference |

| Vas Deferens | Y2 | Rat | 8.1 | [1][3] |

| Saphenous Vein | Y2 | Dog | 8.6 | [1][3] |

| Colon | Y2 / Y4 | Rat | BIIE0246 (1 µM) blocked PYY₃₋₃₆ (Y2 agonist) induced contraction but not that of hPP (Y4/Y5 agonist). | [1][3] |

| Prototypical Y1 Bioassays | Y1 | Rat | No antagonistic activity observed. | [1][3] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

The data clearly indicates that this compound possesses a significantly higher affinity for the Y2 receptor, with IC50 values in the low nanomolar range, while having negligible affinity for the Y1, Y4, and Y5 receptors at concentrations up to 10 µM.[2] This demonstrates a selectivity of over 600-fold for the Y2 receptor.[4]

Experimental Protocols

The characterization of this compound's selectivity has been achieved through rigorous experimental methodologies, primarily radioligand binding assays and functional bioassays.

These assays are fundamental for determining the binding affinity of a compound to a receptor.

Objective: To determine the concentration of this compound required to inhibit the binding of a specific radioligand to NPY receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

HEK293 cells are transfected with the cDNA for the specific rat NPY receptor subtype (Y1, Y2, Y4, or Y5).[1]

-

Alternatively, tissue homogenates from rat brain or human frontal cortex can be used.[1]

-

Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[6]

-

-

Assay Incubation:

-

In a 96-well plate, the membrane preparation is incubated with a specific radioligand and varying concentrations of the unlabeled test compound (this compound).[6]

-

For Y2 receptor binding, [¹²⁵I]PYY₃₋₃₆ is commonly used as the radioligand.[1] For Y1 receptors, [¹²⁵I][Leu³¹,Pro³⁴]PYY is a suitable choice.[1]

-

The incubation is typically carried out at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[6]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[6]

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[6]

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

These assays assess the ability of a compound to act as an agonist or antagonist at a receptor by measuring a physiological response in an isolated tissue.

Objective: To determine the functional potency of this compound as an antagonist at NPY receptors.

General Protocol (e.g., Rat Vas Deferens for Y2 Receptor):

-

Tissue Preparation:

-

The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

-

Concentration-Response Curve:

-

A cumulative concentration-response curve for an NPY agonist (e.g., NPY itself) is established by measuring the contractile response of the tissue.

-

-

Antagonist Incubation:

-

The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

-

-

Shift in Concentration-Response Curve:

-

In the presence of this compound, the concentration-response curve for the agonist is re-determined. An antagonist will cause a rightward shift in the curve.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflow

NPY receptors, including Y1, Y2, Y4, and Y5, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[7] Activation of these receptors by endogenous ligands like NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This can subsequently modulate the activity of protein kinase A (PKA).[8] Additionally, NPY receptor activation can lead to the modulation of ion channels, including the inhibition of Ca²⁺ channels and the activation of K⁺ channels, as well as the mobilization of intracellular Ca²⁺ through the phospholipase C (PLC) pathway.[8][9]

Caption: General signaling pathways of NPY receptors.

The process of determining the selectivity of a compound like this compound involves a series of well-defined steps, starting from initial screening to detailed characterization.

Caption: Workflow for determining antagonist selectivity.

Conclusion

The extensive data from both binding and functional assays unequivocally establish this compound as a highly potent and selective antagonist of the neuropeptide Y Y2 receptor. Its negligible affinity for the Y1, Y4, and Y5 receptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the Y2 receptor in various biological systems. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to the modulation of the Y2 receptor.

References

- 1. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opnme.com [opnme.com]

- 5. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

BIIE-0246: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of BIIE-0246, a cornerstone pharmacological tool used in neuropeptide Y (NPY) research. This compound was one of the first potent, selective, non-peptide antagonists developed for the NPY Y2 receptor.[1][2] Its introduction has been pivotal for elucidating the physiological and pathophysiological roles of the Y2 receptor subtype in both central and peripheral systems.[3] This guide details its mechanism of action, binding affinities, and functional effects, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development applications.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the NPY Y2 receptor, where it acts as a competitive antagonist.

Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR).[3] The Y2 receptor is predominantly located on presynaptic neurons and functions as an autoreceptor that inhibits the release of neurotransmitters, including NPY itself.[3][4] By blocking the binding of endogenous agonists like NPY and Peptide YY (PYY), this compound prevents this feedback inhibition, which can lead to an enhanced release of neurotransmitters.[4][5] This mechanism is crucial for its effects observed in studies related to appetite, anxiety, and synaptic plasticity.[6][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Effect of a selective neuropeptide Y Y(2) receptor antagonist, BIIE0246 on neuropeptide Y release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

BIIE-0246: A Technical Guide to a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 is a potent, selective, and non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor. Since its development, it has become an indispensable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor in vitro and in vivo. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways and experimental workflows are included to facilitate its effective use in research and drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule designed to selectively target the NPY Y2 receptor.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[([2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino)carbonyl]butyl]-1-(2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl)cyclopentaneacetamide |

| Molecular Formula | C₄₉H₅₇N₁₁O₆ |

| Molecular Weight | 896.06 g/mol |

| CAS Number | 246146-55-4 |

| Appearance | White solid |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM)[3][4] |

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at the Neuropeptide Y Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly coupled to the Gi alpha subunit, and its activation by endogenous ligands such as NPY and Peptide YY (PYY) leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and modulates downstream signaling cascades, including intracellular calcium mobilization and the inhibition of neurotransmitter release.[5][6]

This compound exhibits high selectivity for the Y2 receptor subtype over other NPY receptors (Y1, Y4, and Y5), making it a valuable tool for dissecting the specific functions of the Y2 receptor.[1][2][3][4]

NPY Y2 Receptor Signaling Pathway

Figure 1: NPY Y2 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data: Binding Affinity

The potency and selectivity of this compound have been extensively characterized using radioligand binding assays. The following tables summarize key binding affinity data.

Table 1: IC₅₀ Values of this compound for NPY Receptors

| Receptor Subtype | Species | Cell Line / Tissue | Radioligand | IC₅₀ (nM) | Reference(s) |

| Y2 | Human | SMS-KAN cells | [¹²⁵I]NPY | 3.3 | [1][2] |

| Y2 | Rabbit | Kidney | [¹²⁵I]NPY | 7.5 | [1][2] |

| Y2 | Rat | Brain Homogenate | [¹²⁵I]PYY₃₋₃₆ | 15 | [1][3][4][7] |

| Y1 | Rat | HEK293 cells | [¹²⁵I][Leu³¹,Pro³⁴]PYY | >10,000 | [1] |

| Y4 | Rat | HEK293 cells | [¹²⁵I]hPP | >10,000 | [1] |

| Y5 | Rat | HEK293 cells | [¹²⁵I][Leu³¹,Pro³⁴]PYY | >10,000 | [1] |

Table 2: Kᵢ Values of this compound for NPY Y2 Receptor

| Species | Cell Line | Radioligand | Kᵢ (nM) | Reference(s) |

| Rat | HEK293 cells | [¹²⁵I]PYY₃₋₃₆ | 8 - 15 | [8] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of this compound for the NPY Y2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the NPY Y2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [¹²⁵I]PYY₃₋₃₆).

-

This compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NPY Y2 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[9]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).

-

50 µL of various concentrations of this compound (for competition curve).

-

50 µL of a fixed concentration of radioligand.

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Competitive Radioligand Binding Assay

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Rat Vas Deferens Bioassay (Functional)

This ex vivo functional assay assesses the antagonistic activity of this compound by measuring its ability to reverse the NPY-induced inhibition of electrically evoked muscle contractions.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution.

-

NPY.

-

This compound.

-

Organ bath setup with electrodes for electrical field stimulation and a force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions of the vas deferens.

-

Agonist Response: Once stable contractions are achieved, add cumulative concentrations of NPY to the organ bath to obtain a dose-response curve for the inhibition of contractions.

-

Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound for a defined period.

-

Antagonist Challenge: In the presence of this compound, repeat the cumulative addition of NPY to obtain a second dose-response curve.

-

Data Analysis: Compare the NPY dose-response curves in the absence and presence of this compound. A rightward shift in the NPY dose-response curve indicates competitive antagonism. The pA₂ value, a measure of the antagonist's potency, can be calculated from these shifts. A pA₂ value of 8.1 has been reported for this compound in this assay.[1]

Conclusion

This compound is a cornerstone tool for the study of the NPY Y2 receptor. Its high potency and selectivity, combined with its well-characterized pharmacological profile, make it an invaluable reagent for a wide range of applications in neuroscience, metabolism, and cardiovascular research. This guide provides the essential information and methodologies to effectively utilize this compound in the laboratory.

References

- 1. opnme.com [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. rndsystems.com [rndsystems.com]

- 4. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. giffordbioscience.com [giffordbioscience.com]

BIIE-0246: A Technical Guide to its Discovery and Development as a Selective NPY Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of BIIE-0246, the first potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document details the core pharmacological data, experimental methodologies, and relevant signaling pathways, serving as a comprehensive resource for researchers in the field.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating a variety of physiological processes, including appetite, anxiety, and cardiovascular function.[1] These effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y2 receptor being a key subtype.[1] The Y2 receptor predominantly functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1][2]

The development of selective antagonists for NPY receptors has been a critical step in elucidating the specific roles of each receptor subtype. This compound, introduced in 1999, was a landmark achievement as the first non-peptide molecule to exhibit high affinity and selectivity for the Y2 receptor.[3] Its discovery provided researchers with a powerful pharmacological tool to investigate the physiological and pathophysiological functions of the NPY Y2 receptor.[2] Structurally, this compound is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of the endogenous ligands NPY and peptide YY (PYY).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Species | IC50 (nM) | Reference(s) |

| Y2 | [¹²⁵I]PYY₃₋₃₆ | HEK293 cells expressing rat Y2 receptor | Rat | 8 to 15 | [4][5] |

| Y2 | [¹²⁵I]PYY₃₋₃₆ | Rat brain homogenates | Rat | 8-10 | [4] |

| Y2 | [¹²⁵I]PYY₃₋₃₆ | Human frontal cortex homogenates | Human | 8 | [4] |

| Y2 | [¹²⁵I]-NPY | Rabbit kidney preparations | Rabbit | 7.5 | [6] |

| Y2 | [¹²⁵I]Neuropeptide Y | SMS-KAN cells expressing human Y2 receptor | Human | 3.3 | [6] |

| Y1 | [¹²⁵I][Leu³¹,Pro³⁴]PYY | HEK293 cells expressing rat Y1 receptor | Rat | >10,000 | [4][6] |

| Y4 | [¹²⁵I]hPP | HEK293 cells expressing rat Y4 receptor | Rat | >10,000 | [4][6] |

| Y5 | [¹²⁵I][Leu³¹,Pro³⁴]PYY | HEK293 cells expressing rat Y5 receptor | Rat | >10,000 | [4][6] |

Table 2: In Vitro Functional Antagonism of this compound

| Bioassay | Agonist | Species | pA₂ Value | Reference(s) |

| Rat Vas Deferens | Neuropeptide Y | Rat | 8.1 | [4][5] |

| Dog Saphenous Vein | Neuropeptide Y | Dog | 8.6 | [4][5] |

Table 3: In Vivo Antagonism of this compound

| Experimental Model | Agonist | Measured Response | Species | ID₅₀ Value | Reference(s) |

| Anesthetized Pig | N-acetyl[Leu²⁸Leu³¹]NPY(24-36) | Splenic Vasoconstriction | Pig | 2.1 nmol kg⁻¹ | [7] |

Signaling Pathways and Mechanism of Action

The NPY Y2 receptor is a member of the Gi/o protein-coupled receptor family.[8] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is central to the receptor's primary function as a presynaptic inhibitory autoreceptor. By antagonizing the Y2 receptor, this compound blocks this inhibitory feedback loop, thereby preventing the NPY-mediated suppression of neurotransmitter release.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NPY Y2 receptor in membranes from cells expressing the recombinant receptor or from tissue homogenates.

Materials:

-

Membrane Preparation: Homogenates from HEK293 cells transfected with the rat Y2 receptor cDNA, or from rat brain or human frontal cortex.

-

Radioligand: [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]NPY.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled NPY or PYY (e.g., 1 µM).

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Gamma counter, filtration apparatus.

Procedure:

-

In a 96-well plate, combine the membrane preparation, [¹²⁵I]PYY₃₋₃₆ (at a concentration near its Kd), and varying concentrations of this compound in binding buffer.

-

For total binding wells, add binding buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled NPY.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.

Rat Vas Deferens Functional Bioassay

Materials:

-

Tissue: Isolated vas deferens from a male rat.

-

Organ Bath: Filled with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Stimulation Electrodes: For electrical field stimulation.

-

Force Transducer and Recording System: To measure isometric contractions.

-

Agonist: Neuropeptide Y (NPY).

-

Antagonist: this compound.

Procedure:

-

Mount the isolated rat vas deferens in the organ bath under a resting tension of approximately 1 g.

-

Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Induce twitch contractions using electrical field stimulation (e.g., single pulses at 0.1 Hz, 1 ms duration).

-

Once stable twitch responses are obtained, generate a cumulative concentration-response curve for NPY by adding increasing concentrations of the agonist to the bath and recording the inhibition of the twitch response.

-

Wash the tissue to restore the baseline twitch response.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for NPY.

-

A parallel rightward shift in the NPY concentration-response curve indicates competitive antagonism.

In Vivo Vascular Pharmacology in Anesthetized Pig

This in vivo assay characterizes the antagonist activity of this compound on NPY Y2 receptor-mediated vasoconstriction.[7]

Materials:

-

Animal Model: Anesthetized pig.

-

Surgical Equipment: For catheterization of arteries and veins for drug administration and blood pressure monitoring.

-

Flow Probes: To measure blood flow in specific vascular beds (e.g., splenic artery).

-

Data Acquisition System: To record blood pressure and blood flow.

-

Y2 Receptor Agonist: N-acetyl[Leu²⁸Leu³¹]NPY(24-36).

-

Antagonist: this compound.

Procedure:

-

Anesthetize the pig and perform necessary surgical procedures for hemodynamic monitoring and drug administration.

-

Allow the animal to stabilize.

-

Administer the Y2 receptor agonist intravenously and record the dose-dependent vasoconstrictor response (decrease in blood flow) in the target vascular bed (e.g., spleen).

-

Administer this compound intravenously at a specific dose.

-

After a suitable interval, repeat the administration of the Y2 receptor agonist and record the vascular response.

-

The antagonism is quantified by the reduction in the agonist-induced vasoconstriction in the presence of this compound.

-

The ID₅₀ value, the dose of the antagonist that causes a 50% reduction in the agonist's effect, can be determined.[7]

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the NPY Y2 receptor. Its high potency and selectivity have been instrumental in defining the role of this receptor in a multitude of physiological systems. This technical guide provides a centralized resource of its core pharmacological properties and the experimental methodologies employed in its characterization, aiming to support future research and drug discovery efforts targeting the NPYergic system.

References

- 1. Neuropeptide Y Y1 receptor mediated mesenteric vasoconstriction in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-function studies on neuropeptide Y and pancreatic polypeptide--evidence for two PP-fold receptors in vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

The Role of the Neuropeptide Y Y2 Receptor in Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a potent orexigenic peptide, and its signaling system, particularly through the NPY Y2 receptor (Y2R), is a critical regulator of energy homeostasis and appetite. The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed as a presynaptic autoreceptor in the arcuate nucleus (ARC) of the hypothalamus.[1] Its activation by endogenous ligands like NPY and peptide YY (PYY) 3-36 inhibits further neurotransmitter release, leading to a complex and sometimes paradoxical role in the regulation of food intake. This technical guide provides an in-depth overview of the Y2 receptor's function in obesity, detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols for its investigation, and exploring its potential as a therapeutic target for drug development.

Introduction to the NPY Y2 Receptor in Energy Homeostasis

The NPY system, comprising NPY and its receptors (Y1, Y2, Y4, Y5, and y6), is a fundamental component of the central nervous system's control over feeding behavior.[2][3] The Y2 receptor is unique in this family due to its primary role as an inhibitory autoreceptor on NPY/Agouti-related peptide (AgRP) neurons in the hypothalamus.[1][4]

When released, gut-derived hormones like PYY3-36, which are elevated post-prandially, act as agonists at these presynaptic Y2 receptors.[2][4][5] This activation inhibits the release of the potent appetite-stimulators NPY and AgRP, thereby promoting satiety and reducing food intake.[4][6] This central satiety-inducing mechanism makes Y2R agonists a theoretical target for anti-obesity therapies.

However, the role of Y2R is multifaceted. Peripherally, Y2 receptors are found in various tissues, including adipose tissue, where they may be involved in adipocyte proliferation and differentiation.[2][7] This dual role, with central anorexigenic effects and potential peripheral obesogenic effects, complicates the therapeutic strategy, leading to the investigation of both Y2R agonists and antagonists for treating obesity and related metabolic disorders.[6][8]

Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a class A GPCR that couples primarily to the inhibitory G-protein, Gαi.[9] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channels, such as inhibiting Ca2+ influx and activating K+ channels, which collectively lead to a hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.

Quantitative Data on NPY Y2 Receptor Ligands

The development of selective Y2 receptor antagonists has been crucial for elucidating the receptor's function. The following table summarizes key in vitro and in vivo data for prominent Y2R antagonists.

| Compound | Target | Assay Type | Species | Ki / IC50 | In Vivo Effect (Obesity Model) | Reference |

| BIIE0246 | Y2R | Radioligand Binding ([125I]PYY) | Human | IC50: 3.3 nM | Increased feeding in satiated rats (ARC admin.).[4] Induced obesity in control mice on Western diet, but reduced fat mass in NPY-overexpressing mice.[6] | |

| JNJ-31020028 | Y2R | Radioligand Binding (PYY) | Human | pIC50: 8.07 | Normalized food intake in stressed animals without affecting basal food intake.[10] Prevented liver steatosis without significant weight loss in DIO rats. | [10][11] |

| Velneperit (S-2367) | Y5R | Clinical Trial (Phase II) | Human | N/A (Y5 Antagonist) | Modest weight loss (3.8 kg vs 0.8 kg placebo over 1 year).[12] Development discontinued.[13][14] | [12][13] |

Note: Velneperit is a Y5 antagonist included for comparative context within NPY system drug development for obesity.

Key Experimental Protocols

Characterizing the function and pharmacology of the NPY Y2 receptor involves a range of in vitro and in vivo assays. Below are detailed methodologies for two fundamental experimental procedures.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the Y2 receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the Y2 receptor expressed in a cell membrane preparation.

Materials:

-

Cell membranes from a stable cell line expressing the human Y2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Peptide YY (PYY) or a selective Y2 agonist/antagonist.

-

Test compounds (e.g., BIIE0246).

-

Binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, pH 7.4).[15]

-

Non-specific binding control: High concentration of unlabeled NPY or PYY.

-

96-well microplates and filter mats (e.g., GF/C).

-

Scintillation counter or gamma counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Compound Addition: Add serial dilutions of the test compound to appropriate wells. Add buffer for total binding wells and a saturating concentration of unlabeled ligand for non-specific binding (NSB) wells.

-

Radioligand Addition: Add a constant, low concentration (typically near the Kd) of [125I]-PYY to all wells.

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 23°C) for a defined period (e.g., 90-120 minutes) to reach equilibrium.[15]

-

Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filter for each well using a gamma counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: cAMP Measurement

This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels following receptor activation.

Objective: To quantify the inhibition of adenylyl cyclase activity (and thus cAMP production) mediated by the Gαi-coupled Y2 receptor.

Materials:

-

Live cells expressing the Y2 receptor (e.g., CHO-K1 cells).

-

Adenylyl cyclase stimulator: Forskolin.

-

Test compounds (agonists and antagonists).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits like cAMP-Glo™).[9][16][17]

-

Assay buffer/cell culture medium.

Procedure (Antagonist Mode):

-

Cell Plating: Seed cells in a suitable microplate (e.g., 384-well) and grow to confluence.

-

Compound Pre-incubation: Add serial dilutions of the test antagonist compound to the cells. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a constant concentration of a known Y2R agonist (e.g., NPY or PYY3-36) at its EC80 concentration, mixed with a fixed concentration of forskolin. The forskolin elevates basal cAMP levels, allowing for the inhibitory effect of the Gαi pathway to be measured robustly.[17]

-

Incubation: Incubate for a further period (e.g., 30 minutes) to allow for cAMP modulation.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., add detection reagents containing lysis buffer, antibody-conjugates, or luciferase substrates).[9][16]

-

Signal Reading: Read the plate on a compatible plate reader (e.g., luminometer or HTRF reader).

-

Data Analysis: The signal will be inversely proportional to the cAMP concentration. Plot the signal against the log concentration of the antagonist to determine its IC50, which reflects its potency in blocking the agonist's effect.

Therapeutic Potential and Drug Development

The therapeutic strategy for targeting the Y2 receptor in obesity is complex.

-

Y2R Agonism: The primary rationale for Y2R agonists is to mimic the post-prandial satiety signal of PYY3-36 in the hypothalamus. This approach is supported by findings that peripheral administration of PYY3-36 reduces food intake in both rodents and humans.[2][4][5] However, developing peptide or small-molecule agonists with favorable pharmacokinetic properties remains a challenge.

-

Y2R Antagonism: The case for Y2R antagonists is less direct and context-dependent. Centrally, blocking the Y2 autoreceptor could disinhibit NPY neurons, potentially increasing food intake, as seen in studies with direct ARC administration of BIIE0246.[4] However, studies in diet-induced obese (DIO) animal models with chronically elevated NPY levels suggest a different outcome. In these states, peripheral Y2R antagonism can have beneficial effects, reducing fat mass gain and improving metabolic parameters like liver steatosis.[6][18] This suggests that blocking peripheral Y2 receptors, perhaps on adipocytes, may prevent NPY-driven fat storage, especially under conditions of metabolic stress and high-fat diets.[6] The antagonist JNJ-31020028 has shown promise in preclinical models by preventing liver steatosis without causing weight gain, highlighting a potential role in treating comorbidities of obesity like MASLD.[18]

Conclusion

The NPY Y2 receptor plays a pivotal, albeit complex, role in the regulation of energy balance. As a presynaptic autoreceptor in the hypothalamus, it is a key mediator of satiety signals. However, its peripheral functions in adipose tissue and its response to chronic metabolic stress add layers of complexity to its profile as a drug target. While early efforts in the broader NPY field have faced challenges, such as the discontinuation of the Y5 antagonist Velneperit, the nuanced understanding of the Y2 receptor's context-dependent functions continues to evolve.[14] Future research focusing on peripherally restricted antagonists or tissue-specific modulation may unlock the therapeutic potential of targeting the NPY Y2 receptor for obesity and its associated metabolic diseases.

References

- 1. Evaluation of a Role for NPY and NPY2R in the Pathogenesis of Obesity by Mutation and Copy Number Variation Analysis in Obese Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

- 7. karger.com [karger.com]

- 8. NPY Y2 and Y4 receptors selective ligands: promising anti-obesity drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. shionogi.com [shionogi.com]

- 13. researchgate.net [researchgate.net]

- 14. Velneperit - AdisInsight [adisinsight.springer.com]

- 15. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay [promega.kr]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to BIIE-0246 for the Study of Neuropeptide Y Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, orchestrating a wide array of physiological processes through a family of G-protein coupled receptors (GPCRs). The NPY Y2 receptor subtype, predominantly a presynaptic autoreceptor, plays a key role in modulating neurotransmitter release, appetite, anxiety, and cardiovascular function. BIIE-0246 is the first potent, selective, and non-peptide antagonist developed for the NPY Y2 receptor. Its high affinity and selectivity have established it as an indispensable pharmacological tool for elucidating the specific functions of Y2 receptor-mediated signaling pathways. This guide provides an in-depth overview of this compound, including its pharmacological properties, mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Introduction to Neuropeptide Y and the Y2 Receptor

The Neuropeptide Y system is a significant signaling pathway involved in numerous physiological functions.[1][2] NPY exerts its effects through at least four receptor subtypes in humans (Y1, Y2, Y4, and Y5), all of which are Class A GPCRs.[3] The Y2 receptor is of particular interest as it is primarily located on presynaptic neurons, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[1][4] This inhibitory feedback mechanism positions the Y2 receptor as a critical control point in neuronal circuits. High expression levels of Y2 receptors are found in the hippocampus, thalamus, hypothalamus, and amygdala.[3][4] Functionally, Y2 receptors are involved in memory retention, anxiety, energy homeostasis, and alcohol consumption.[3]

This compound: A Selective NPY Y2 Receptor Antagonist

This compound is a non-peptide, competitive antagonist for the NPY Y2 receptor.[3][5] Developed in 1999, it became a gold-standard tool for both in vitro and in vivo studies of Y2 receptor function due to its high potency and selectivity.[3][6] Structurally, it is an L-arginine derivative that mimics the C-terminal portion of NPY and Peptide YY (PYY), the endogenous ligands.[3][7]

Pharmacological Profile

This compound demonstrates high affinity for the Y2 receptor with excellent selectivity over other NPY receptor subtypes.[8][9] It is a large, flexible peptidomimetic molecule with properties that make it best suited for parenteral administration in in vivo studies.[3][7] While it has limited central availability after systemic administration, it has been used effectively in studies of central Y2 receptor function through direct brain injection or intrathecal administration.[7] It has a relatively short duration of action in vivo, with an estimated half-life of less than 3 hours in mice.[3][7]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the quantitative data for this compound across various experimental systems.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Receptor Subtype | Preparation | Radioligand | Value | Unit | Reference |

| Human Y2 | SMS-KAN Cells | [¹²⁵I]-NPY | IC₅₀ = 3.3 | nM | [3][6] |

| Human Y2 | Frontal Cortex Homogenates | [¹²⁵I]PYY₃₋₃₆ | Kᵢ ≈ 8 | nM | [8] |

| Rat Y2 | HEK293 Cells | [¹²⁵I]PYY₃₋₃₆ | Kᵢ = 8-15 | nM | [8][9][10][11] |

| Rat Y2 | Brain Homogenates | [¹²⁵I]PYY₃₋₃₆ | IC₅₀ = 15 | nM | [3][12] |

| Rat Y1 | Radioligand Binding Assay | - | IC₅₀ > 10,000 | nM | [3] |

| Rat Y4 | Radioligand Binding Assay | - | IC₅₀ > 10,000 | nM | [3] |

| Rat Y5 | Radioligand Binding Assay | - | IC₅₀ > 10,000 | nM | [3] |

| Rabbit Y2 | Kidney Preparations | [¹²⁵I]-NPY | IC₅₀ = 7.5 | nM | [3][7] |

Table 2: Functional Antagonism of this compound

| Bioassay | Agonist | Value | Unit | Reference |

| Rat Vas Deferens | NPY | pA₂ = 8.1 | - | [3][8][9][10] |

| Dog Saphenous Vein | NPY | pA₂ = 8.6 | - | [8][9][10] |

Mechanism of Action and Signaling Pathway

The NPY Y2 receptor is a Gi/o-coupled receptor.[13] Upon activation by endogenous agonists like NPY or PYY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of calcium channels.[2][13] this compound acts as a competitive antagonist, binding to the Y2 receptor and preventing the binding of endogenous agonists, thereby blocking the downstream signaling cascade.[3]

Detailed Experimental Protocols

The following are representative protocols for key experiments utilizing this compound.

Radioligand Binding Assay (Membrane Homogenates)

This protocol is adapted from methodologies used to determine the binding affinity of this compound.[8]

Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the NPY Y2 receptor.

Materials:

-

HEK293 cells transfected with rat Y2 receptor cDNA or tissue homogenates (e.g., rat brain cortex).[8]

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Radioligand: [¹²⁵I]PYY₃₋₃₆ (a Y2/Y5-preferring agonist).[8]

-

This compound stock solution (in DMSO).

-

Non-specific binding control: High concentration of unlabeled NPY or PYY₃₋₃₆ (e.g., 1 µM).

-

Glass fiber filters and a cell harvester.

-

Gamma counter.

Procedure:

-

Prepare membrane homogenates from cells or tissues. Protein concentration should be determined using a standard assay (e.g., Bradford).

-

In a 96-well plate, add binding buffer.

-

Add a fixed concentration of [¹²⁵I]PYY₃₋₃₆ (e.g., 30-35 pM).[8]

-

Add varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M) to create a competition curve.[8]

-

For total binding wells, add vehicle (DMSO). For non-specific binding wells, add 1 µM unlabeled NPY.

-

Add membrane homogenate (typically 50-100 µg of protein) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.

In Vivo Study: Food Intake in Rodents

This protocol is based on studies investigating the role of the Y2 receptor in appetite regulation.[11][14]

Objective: To assess the effect of central Y2 receptor blockade by this compound on food intake.

Materials:

-

Male Wistar rats with stereotaxically implanted cannulae targeting the arcuate nucleus (ARC) of the hypothalamus.

-

This compound dissolved in a vehicle (e.g., artificial cerebrospinal fluid).

-

PYY₃₋₃₆ (optional, to test antagonism of an exogenous agonist).

-

Standard rat chow and precision balance.

Procedure:

-

Allow animals to recover from surgery and habituate to handling and injection procedures.

-

Rats are typically food-deprived for a period (e.g., 18-24 hours) or studied when satiated, depending on the experimental question.[14]

-

On the day of the experiment, administer this compound (e.g., 1 nmol) or vehicle directly into the ARC via the implanted cannula.[14]

-

In experiments testing antagonism, a peripheral injection of PYY₃₋₃₆ (e.g., 7.5 nmol/kg, i.p.) can be given after the central this compound injection.[14]

-

Immediately after injections, provide pre-weighed amounts of food.

-

Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for spillage.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare food intake between treatment groups.

Key Research Applications and Findings

This compound has been instrumental in defining the role of the Y2 receptor in various physiological contexts.

-

Appetite Regulation: Studies have shown that blocking Y2 receptors in the ARC with this compound can increase feeding in satiated rats.[11][14] This suggests that endogenous PYY₃₋₃₆ acts on Y2 autoreceptors to promote satiety, and blocking this signal with this compound disinhibits feeding pathways.[14]

-

Anxiety: this compound has demonstrated anxiolytic-like effects in animal models such as the elevated plus-maze, pointing to a role for Y2 receptors in the modulation of anxiety and fear responses.[5][11]

-

Neurotransmission: As a presynaptic autoreceptor, the Y2 receptor inhibits neurotransmitter release. This compound has been used to demonstrate that blocking Y2 receptors can enhance the release of NPY and other neurotransmitters like dopamine and acetylcholine.[5] In vascular tissues, this compound potently antagonizes Y2-mediated vasoconstriction.[15]

-

Obesity and Metabolism: In diet-induced obese mice with elevated NPY levels, peripheral administration of this compound was found to reduce fat mass gain.[16][17][18] However, in control mice, the same treatment surprisingly enhanced obesity, highlighting the complex role of peripheral Y2 receptors in energy homeostasis.[16][17][18]

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the NPY Y2 receptor. Its high potency and selectivity allow for precise dissection of Y2-mediated signaling in complex biological systems. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge required to effectively design and execute experiments using this potent antagonist, thereby advancing our understanding of the multifaceted roles of neuropeptide Y in health and disease.

References

- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 14. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

- 18. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BIIE-0246: A Technical Review of a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a pioneering non-peptide, highly selective, and potent competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the Y2 receptor in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its pharmacological properties, mechanism of action, and key experimental findings. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided based on published literature.

Core Pharmacology and Mechanism of Action